2-Methoxy-3-methylpyridine 1-oxide
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Description
“2-Methoxy-3-methylpyridine 1-oxide” is a chemical compound with the molecular formula C6H7NO . It is also known as “3-Picoline, 1-oxide”, “3-Methylpyridine 1-oxide”, “3-Picoline N-oxide”, and "β-Picoline N-oxide" .
Synthesis Analysis
The synthesis of 2-Methylpyridines can be achieved via α-Methylation . This process involves the use of a simplified bench-top continuous flow setup. The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-methylpyridine 1-oxide” can be represented by the formula C6H7NO . The ChemSpider ID for this compound is 124154 .Chemical Reactions Analysis
The most important reaction of pentachloropyridine covers a broad range of nucleophilic substitution reactions . In general, reactions of nucleophiles with pentachloropyridine occur almost exclusively to give products arising from ortho and para to ring nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-methylpyridine 1-oxide” include a boiling point of 301.0±27.0 °C and a density of 1.246±0.06 g/cm3 .Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
2-methoxy-3-methyl-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6-4-3-5-8(9)7(6)10-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETGPJBUDGPASO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609235 |
Source
|
Record name | 2-Methoxy-3-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methylpyridine 1-oxide | |
CAS RN |
19230-60-5 |
Source
|
Record name | 2-Methoxy-3-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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